Lead styphnate

Description

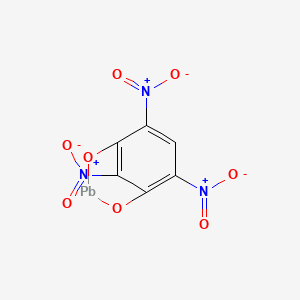

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

lead(2+);2,4,6-trinitrobenzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O8.Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETZJIOEDGMBMA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HN3O8Pb | |

| Record name | Lead styphnate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_styphnate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890757 | |

| Record name | Lead trinitroresorcinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Orange-yellow crystals; [CAMEO] | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead styphnate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

310-330 °C (590-626 °F) | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in most organic solvents, Practically insoluble in water | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.06 g/cu cm at 20 °C, Monoclinic orange-yellow crystals; density: 3.1 g/cu cm /Lead trinitroresorcinate, monohydrate/, Density: 2.9 g/cu cm /Lead trinitroresorcinate, anhydrous/ | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow to dark brown crystalline solid | |

CAS No. |

15245-44-0 | |

| Record name | Lead styphnate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015245440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead trinitroresorcinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead 2,4,6-trinitro-m-phenylene dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD STYPHNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T8SE91KOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 235 °C | |

| Record name | Lead styphnate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Process Engineering for Lead Styphnate

Classical and Contemporary Synthesis Routes

The preparation of lead styphnate has evolved over time, with classical methods involving direct reactions and contemporary approaches often employing intermediates and controlled conditions to enhance purity and tailor physical characteristics.

Controlled Precipitation from Lead Nitrate (B79036) and Styphnic Acid Solutions

A common synthesis route for this compound involves the controlled precipitation reaction between a soluble lead salt, such as lead nitrate, and styphnic acid or its soluble salt google.comgoogle.com. This process typically occurs in an aqueous medium. The purity of the resulting this compound can be optimized through iterative recrystallization .

One method involves the reaction of styphnic acid with lead(II) hydroxide (B78521) or carbonate sciencemadness.org. Another approach utilizes a soluble styphnate salt, such as sodium styphnate, which is highly soluble in water and reactive with lead nitrate or lead acetate (B1210297) google.comsciencemadness.org. In this process, a solution of a soluble styphnate is prepared, and a solution of a soluble lead salt, such as lead nitrate, is slowly added google.com. The reaction between sodium styphnate and lead nitrate, for instance, results in the precipitation of this compound and the formation of sodium nitrate as a by-product sciencemadness.org.

Control of reaction parameters like temperature and the rate of addition of the lead nitrate solution are crucial in controlling the precipitation process google.com. For example, maintaining the temperature at approximately 60°C during the addition of a concentrated lead nitrate-dilute acetic acid solution to a sodium styphnate solution can lead to the precipitation of this compound in crystalline form google.com. The strength of the sodium styphnate solution and the ratio of acetic acid to sodium hydroxide can influence whether the precipitation initially forms a gel before transforming into crystals google.com.

Magnesium Styphnate as an Intermediate in this compound Synthesis

The use of magnesium styphnate as an intermediate is a widely documented and significant method for synthesizing this compound sciencemadness.org. This two-step process offers advantages in terms of control over the reaction and the properties of the final product .

The first step involves the formation of magnesium styphnate by reacting styphnic acid with magnesium carbonate or magnesium oxide in an aqueous medium sciencemadness.orgdtic.milgoogle.com. This reaction yields magnesium styphnate, which is water-soluble sciencemadness.org.

The second step is a metathesis reaction where the magnesium styphnate undergoes cation exchange with a soluble lead salt, typically lead nitrate or lead acetate sciencemadness.orgwikipedia.org.

This reaction leads to the precipitation of this compound due to its low solubility in water sciencemadness.org. Acidification with nitric acid is often performed in the second step to convert any basic lead styphnates that may form to the normal this compound monohydrate and to control the final pH sciencemadness.org. Critical parameters in this process include pH control (typically maintained at 2.5–3.0 to prevent hydrolysis to basic lead styphnates) and temperature (reactions above 60°C favor the crystalline α-polymorph) .

Several industrial processes, such as RD1302, RD1303M, and RD1367, are based on the magnesium styphnate intermediate route, with variations in concentrations, addition rates, times, and final pH influencing the characteristics of the product dtic.mil. For example, the RD1367 process involves acidifying the aqueous magnesium styphnate solution with nitric acid to a specific free styphnic acid concentration before reacting it with aqueous lead nitrate dtic.mil.

Anhydrous this compound Preparation Techniques

Normal this compound typically exists as a monohydrate wikipedia.orggoogleapis.com. The preparation of anhydrous normal this compound has also been reported wikipedia.orgroyalholloway.ac.uk. One method established in 1919 involved the reaction of magnesium styphnate with lead acetate in the presence of nitric acid wikipedia.orgwikiwand.com. The loss of water from this compound monohydrate leads to the formation of a sensitive anhydrous material with a higher density wikipedia.org.

While some early claims suggested direct preparation of the anhydrous salt from aqueous solution, this has been questioned royalholloway.ac.uk. Techniques for preparing anhydrous this compound often involve reactions in non-aqueous or mixed solvent systems followed by water removal google.com. For instance, a method describes intermixing a glycerin solution of a lead salt (lead acetate or lead nitrate) with a solution of styphnic acid in a solvent miscible with glycerin and water, in the presence of acetic anhydride, at a pH below 4.5, followed by adding water to the mixture google.com.

Directed Crystal Growth and Particle Morphology Control

Controlling the crystal growth and particle morphology of this compound is critical as these factors significantly influence its sensitivity and performance as a primary explosive chemeurope.comgoogle.compower-labs.com. Variations in crystal habit and size distribution can impact properties like sensitivity to static electricity chemeurope.compower-labs.com.

Influence of Reaction Conditions on Crystal Habit and Size Distribution

Reaction conditions such as temperature, concentration of reactants, rate of addition, and pH play a significant role in determining the crystal habit and size distribution of this compound google.comdtic.mildtic.mil.

Temperature: Reactions conducted at elevated temperatures, such as above 60°C, can favor the formation of specific crystalline polymorphs, like the α-normal this compound . Temperature also influences the rate of nucleation and crystal growth dtic.mil.

Concentration and Addition Rate: The concentration of the reacting solutions and the rate at which they are mixed impact the supersaturation levels, which in turn affect the rate of nucleation and the subsequent growth of crystals google.comdtic.mildtic.mil. Controlled slow addition can promote the formation of larger, more uniform crystals google.com.

pH: The pH of the reaction medium is critical, particularly in preventing the formation of undesirable basic lead styphnates and influencing the crystalline form google.com. Maintaining a specific pH range, such as 2.5–3.0, favors the α-normal this compound monohydrate . Deviations can lead to the formation of basic salts or amorphous forms google.com.

Solvent Composition: The choice of solvent and the presence of co-solvents (like acetic acid or ethanol) can affect the solubility of reactants and products, influencing the precipitation process and crystal growth google.comroyalholloway.ac.uk. For example, acetic acid can increase solubility, promoting the formation of distinct plate-like crystals google.com.

Research findings indicate that varying parameters like free styphnic acid concentration during synthesis can alter particle morphology and mean particle size .

| Process | Free Styphnic Acid (g/L) | Mean Particle Size (μm) | Yield (%) |

| RD1367 | 0 | 85 ± 12 | 62 |

| RD1367 | 5 | 78 ± 9 | 71 |

| RD1367 | 20 | 110 ± 15 | 58 |

Adapted from search result .

These data suggest that increased free styphnic acid concentration can lead to coarser particles, potentially by reducing nucleation rates .

Application of Crystal Control Agents and Additives in Synthesis

The use of crystal control agents and additives is a key strategy in advanced process engineering for this compound to manipulate crystal habit, size, and morphology, and to improve properties like flowability and reduced sensitivity to electrostatic discharge dtic.milnih.govresearchgate.netresearchgate.net.

Additives can influence crystallization by affecting nucleation and crystal growth dtic.mil. Surface-active agents, for instance, can impact nucleation and crystal growth rates dtic.mil. Some additives are not incorporated into the final product but influence the crystallization from the mother liquor dtic.mil. Others, like certain anionic surface active agents, can precipitate less soluble substances in a finely divided state, providing nuclei for crystal growth and resulting in smaller crystal sizes dtic.mil.

Specific crystal control agents have been investigated for their effect on this compound. For example, sodium carboxymethylcellulose and dextrin (B1630399) have been shown to significantly reduce the electrostatic accumulation of this compound, which is related to crystal morphology researchgate.net. The addition of very small proportions of surface-active substances can also improve the flowing properties of the crystals dtic.mil.

The introduction of certain substances during the preparation of styphnic acid itself, such as trioxy-methylene, can alter the character of the acid and control the crystal shape of the salts subsequently formed, including basic this compound google.com.

The use of additives is particularly relevant for modifying sensitivity characteristics. For instance, the RD1303M modification process resulted in a material with reduced electrostatic sensitivity dtic.mil. Co-precipitation with substances like methylcellulose (B11928114) has been used to produce granular, free-flowing this compound with larger particle sizes dtic.mil.

The influence of additives on crystal morphology is often studied using techniques like scanning electron microscopy (SEM) researchgate.netresearchgate.net.

Micro-Segmented Flow Synthesis for Uniform Particle Generation

Traditional batch synthesis methods for energetic materials like this compound can result in variations in particle size and morphology, impacting their performance and sensitivity google.com. Micro-segmented flow synthesis has emerged as an advanced process engineering technique to achieve better control over particle characteristics, leading to more uniform particle generation researchgate.netimpactstory.org. This method involves carrying out the reaction within small, discrete segments (slugs or droplets) of fluid flowing through microchannels. The confined environment and enhanced mass transfer within these microdroplets allow for precise control over nucleation and crystal growth kinetics researchgate.net.

Research has demonstrated the application of micro-segmented flow technology for synthesizing this compound micro-particles researchgate.netimpactstory.orgaiaa.org. This approach allows for the control of particle size, with studies showing the ability to influence particle size from approximately 20 to 400 µm by adjusting parameters such as flow rate and the concentration of surfactants like hexadecyl trimethyl ammonium (B1175870) bromide (CTAB) researchgate.net. The shape of the this compound particles can also be influenced by controlling the concentration of additives such as glycerol (B35011) and CTAB researchgate.net. Studies have indicated that smaller particles synthesized via micro-segmented flow can exhibit higher heat release researchgate.net. The use of micromixers with smaller orifice diameters in segmented flow systems has been shown to yield smaller slugs and a narrower particle size distribution researchgate.net.

Purity Enhancement and Contaminant Mitigation Strategies

Achieving high purity in this compound is crucial for ensuring consistent explosive performance and mitigating safety risks associated with impurities google.com. Impurities can influence the sensitivity and stability of energetic materials researchgate.net.

Iterative Recrystallization for Purity Optimization

Recrystallization is a fundamental technique employed to enhance the purity of crystalline solids by selectively dissolving and re-precipitating the compound, leaving impurities in the solution google.com. For this compound, iterative recrystallization is a strategy used to optimize purity . This process typically involves dissolving the crude this compound in a suitable solvent at an elevated temperature and then slowly cooling the solution or adding an anti-solvent to induce crystallization google.compower-labs.com. Impurities that are either more soluble or less soluble in the chosen solvent system than this compound can be separated during this process google.comwikipedia.org. Multiple cycles of recrystallization may be performed to achieve the desired level of purity rsc.org. The effectiveness of recrystallization is dependent on selecting appropriate solvents where the solubility difference between this compound and its impurities is significant google.compower-labs.com.

Characterization of Trace Impurities and Residual Reactants

Identifying and quantifying trace impurities and residual reactants is essential for quality control and understanding their potential impact on the properties of this compound . Various analytical techniques are employed for this purpose.

X-ray diffraction (XRD) is used to confirm the crystallinity of the purified this compound and can help identify different crystalline phases or the presence of crystalline impurities . Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for detecting and quantifying trace metallic impurities, including residual lead from the synthesis process .

Residual reactants, such as nitrates from lead nitrate precursors or unreacted styphnic acid, can also be present google.com. Techniques like ion chromatography can be used to quantify residual nitrate ions. Analysis for residual organic impurities, potentially originating from the synthesis of styphnic acid or incomplete reaction, may involve chromatographic methods such as High-Performance Liquid Chromatography (HPLC) munirem.com. Characterization protocols should be disclosed to ensure the reproducibility and reliability of research findings .

Trace impurities can originate from the starting materials or be byproducts of the synthesis reaction google.comgoogle.com. For example, impurities in styphnic acid, such as sulfuric acid or nitro derivatives of resorufin, indophenol, and resazurin, can affect the quality of the resulting this compound google.com. Mitigating contamination risks involves careful selection of solvents and stringent filtration protocols during synthesis and purification .

Data Table: Analytical Techniques for Characterization

| Technique | Purpose |

| X-ray Diffraction (XRD) | Confirm crystallinity, identify crystalline phases and impurities. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detect and quantify trace metallic impurities. |

| Ion Chromatography | Quantify residual nitrate ions. |

| High-Performance Liquid Chromatography (HPLC) | Analyze for residual organic impurities and quantify residual this compound in solution. munirem.com |

Data Table: Particle Size Control in Micro-Segmented Flow Synthesis

| Parameter | Effect on Particle Size (Typical Range) | Reference |

| Flow Rate | Influence on size (20-400 µm) | researchgate.net |

| Concentration of CTAB (surfactant) | Influence on size (20-400 µm) | researchgate.net |

| Micromixer Orifice Diameter | Smaller diameter yields smaller particles and narrower distribution. | researchgate.net |

Crystallographic Investigations and Polymorphic Characteristics of Lead Styphnate

Structural Elucidation of Lead Styphnate Polymorphs and Hydrates

Normal this compound is commonly encountered as a monohydrate. wikiwand.commdpi.com Investigations have revealed the existence of different crystalline forms, including alpha (α) and beta (β) polymorphs of normal this compound, both characterized by monoclinic crystal structures. wikiwand.comwikipedia.org Basic this compound also exists and has been studied, with different polymorphic modifications reported. dtic.mil

Monoclinic Crystal Structures (α and β Polymorphs)

Normal this compound exists as α and β polymorphs, both crystallizing in the monoclinic system. wikiwand.comwikipedia.org The experimental crystal structure of the alpha polymorph of this compound monohydrate indicates a monoclinic lattice with space group P 2/c, containing two molecules per unit cell. researchgate.net Studies have also investigated a new crystalline form of normal this compound described as "cubic crystals," which are stable, rectangular parallelopipeds. google.com This "cubic" form, while less sensitive to static electricity, exhibits increased sensitivity to impact compared to the ordinary form. google.com Basic this compound has been reported to exist in orthorhombic crystals according to X-ray studies, with a unit cell containing four molecules. google.com

Intermolecular Bonding and Anion-Cation Interactions (e.g., Hydrogen Bonding, Covalency)

Intermolecular interactions, including hydrogen bonding and covalent character in anion-cation bonds, are important in the crystal structure of this compound. In the monohydrate form, the water molecule is coordinated to the metal center and also participates in hydrogen bonding with the styphnate anion. wikipedia.org Many of the Pb-O distances within the structure are reported as short, suggesting a degree of covalency in these bonds. wikipedia.org The styphnate ions are arranged in approximately parallel planes, linked together by the lead atoms. wikipedia.org Studies using density functional theory have indicated that the electric field effects on the distance of the Pb-O ionic interactions are stronger than those on the covalent interactions. researchgate.net The crystal structure of related styphnate salts, such as aminoguanidinium styphnate, is dominated by extensive networks of N-H...O hydrogen bonds between the cation and the styphnate anion, forming layers of alternating ions. mdpi.com

Advanced Diffraction and Microscopic Characterization of Crystalline Forms

Advanced techniques such as X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) are routinely employed to characterize the crystalline forms of this compound, providing insights into crystallinity, lattice parameters, particle morphology, and agglomeration.

X-ray Diffraction (XRD) for Crystallinity and Lattice Parameters

X-ray diffraction (XRD) is a standard technique used to confirm the crystallinity of this compound and determine its lattice parameters. rsc.org XRD patterns can differentiate between different crystalline forms, such as the "cubic" normal this compound and the ordinary form, which exhibit distinct diffraction patterns. google.com XRD has been used to study the orthorhombic system of basic this compound and determine its unit cell dimensions and principal interplanar distances. google.com

Scanning Electron Microscopy (SEM) for Particle Morphology and Agglomeration

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the particle morphology and assessing the degree of agglomeration in samples of this compound. SEM provides high-resolution images that reveal the shape and surface features of the crystals. rsc.orgnanoscience.comnanoscience.com For instance, normal this compound monohydrate can form six-sided crystals and small rectangular crystals. wikiwand.comwikipedia.org Basic this compound has been observed as tabular rectangular parallelopiped crystals. google.com SEM is also widely used in forensic analysis of gunshot residue (GSR), where this compound is a common component of primers. SEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), allows for the identification of characteristic GSR particles based on their morphology (e.g., spheroidal shape from molten droplets) and elemental composition (presence of lead, barium, and antimony). nanoscience.comnanoscience.comrsc.orgasteetrace.orgresearchgate.net The morphology of this compound crystals, such as elongated needle crystals or tabular forms, can influence its handling characteristics and explosive properties. google.com

Crystallographic Data Summary (Example based on search results):

While detailed, comprehensive crystallographic data for all polymorphs in a single source suitable for a complete interactive table was not found, the search results provide some specific data points.

| Property | α-Normal this compound Monohydrate | Basic this compound (Orthorhombic) | "Cubic" Normal this compound |

| Crystal System | Monoclinic wikipedia.orgresearchgate.net | Orthorhombic google.com | Rectangular Parallelopipeds (described as "cubic") google.com |

| Space Group | P 2/c researchgate.net | Not specified in detail google.com | Not specified google.com |

| Molecules per Unit Cell | 2 (for monohydrate) researchgate.net | 4 google.com | Not specified google.com |

| Unit Cell Dimensions | Experimental values exist researchgate.net | a ≈ 8.16 Å, b ≈ 8.24 Å, c ≈ 18.27 Å google.com | Not specified google.com |

| Apparent Density | Not specified in detail | ≈ 1.67 g/cm³ (dry, uncompressed) google.com | 1.57 g/cc google.com |

| Crystal Shape | Six-sided, small rectangular wikiwand.comwikipedia.org | Tabular rectangular parallelopipeds google.com | Rectangular parallelopipeds (nearly cubical) google.com |

Note: This table is compiled from various sources and represents specific findings rather than a complete comparative dataset.

Research Findings Highlights:

Normal this compound exists as α and β monoclinic polymorphs, as well as a monohydrate. wikiwand.comwikipedia.org

Basic this compound has been characterized as having an orthorhombic crystal structure. google.com

Lead centers in normal this compound are typically seven-coordinate and bridged by oxygen atoms. wikipedia.org

Hydrogen bonding involving the water molecule and the styphnate anion, along with short Pb-O distances suggesting covalency, are key intermolecular interactions. wikipedia.org

XRD is effective in distinguishing different crystalline forms and determining lattice parameters. google.comgoogle.comrsc.org

SEM is vital for observing crystal morphology, such as hexagonal plates, rectangular parallelopipeds, and spheroidal particles (in GSR). google.comnanoscience.comnanoscience.comresearchgate.netdla.mil

Crystal morphology and size can significantly influence the sensitivity and handling properties of this compound. google.comgoogle.com

This compound, a key primary explosive, exhibits diverse crystalline forms, including various polymorphs, hydrates, and basic salts. Normal this compound, specifically, exists as α and β polymorphs, both characterized by monoclinic crystal structures. wikipedia.orgwikiwand.com The crystal structure of normal this compound monohydrate contains two molecules per unit cell within a monoclinic lattice with the space group P 2/c. researchgate.net

In these structures, lead centers are seven-coordinate and are bridged by oxygen atoms. A water molecule is coordinated to the metal center and engages in hydrogen bonding with the anion. Short Pb-O distances suggest a degree of covalency in these bonds. The styphnate ions are arranged in approximately parallel planes, interconnected by lead atoms. wikipedia.orgwikiwand.com

Besides the normal this compound monohydrate, other forms include monobasic this compound, tribasic this compound dihydrate, and pentabasic this compound dehydrate. wikipedia.orgwikiwand.com Basic this compound has been shown by X-ray diffraction to belong to the orthorhombic system. google.com The simplest unit cell for this orthorhombic form contains four molecules with specific dimensions. google.com

The morphology of this compound crystals can vary, with the monohydrate typically forming six-sided crystals and also appearing as small rectangular crystals. wikipedia.orgwikiwand.com Basic this compound can form rectangular parallelopiped crystals. google.com

Correlations between Crystal Structure, Morphology, and Energetic Performance

The crystal structure and morphology of this compound significantly influence its energetic performance, particularly its sensitivity to external stimuli. The arrangement of ions and the nature of bonding within the crystal lattice play a vital role in determining how the compound responds to energy input. The ionic bonding between the lead cation and the organic styphnate anion contributes to the compound's sensitivity. solechem.eu

Research indicates that variations in crystal morphology can lead to differences in explosive properties. The physical form of the crystals, such as size and shape, impacts the material's handling, storage, and performance in explosive formulations. solechem.eu For instance, a product with very small or broken crystals can have a greatly increased explosive hazard. google.com

The sensitivity of this compound to fire and static electricity is well-documented, with long, thin crystals being particularly sensitive. wikipedia.orgwikiwand.cominpe.br This highlights the direct correlation between crystal habit and sensitivity to initiation. Compared to mercury fulminate (B1208216) or lead azide (B81097), this compound is less sensitive to shock and friction but is notably sensitive to electrostatic discharge. wikipedia.orgwikiwand.cominpe.br

The thermal decomposition of this compound is also influenced by its crystalline form. Studies using techniques like differential scanning calorimetry (DSC) have investigated the thermal decomposition parameters, such as activation energy and reaction order, which are intrinsically linked to the solid-state structure. dtic.mil

Anisotropic Effects of Crystal Habit on Reactivity

The anisotropic nature of this compound crystals means that their properties, including reactivity and sensitivity, can vary depending on the crystallographic direction. This anisotropy arises from the directional variations in crystal packing and interatomic interactions within the lattice. researchgate.netpurdue.edu

Studies utilizing density functional theory have explored the effects of external electric fields on the crystal structure of this compound, revealing an anisotropic influence. researchgate.netresearchgate.netnih.govresearchgate.net The electric field's impact on the distances of Pb-O ionic interactions is more pronounced than on covalent interactions. nih.govresearchgate.net These studies suggest that this compound may undergo a phase transition under an external electric field, and its sensitivity increases with increasing electric field strength. nih.govresearchgate.net

The anisotropic response to electric fields is similar to observations in other energetic materials like lead azide, where different crystal packing along crystallographic directions leads to anisotropic structural changes. researchgate.netpurdue.edu This directional dependency of structural changes and electronic properties under external fields underscores the importance of crystal habit in determining the anisotropic reactivity of this compound, particularly concerning initiation by electrostatic discharge.

Data from research on the effects of electric fields on crystalline this compound can be summarized as follows:

| Applied Electric Field Strength (a.u.) | Observed Effect on Crystal Structure | Effect on Sensitivity |

| 0.001 | Evident changes in effective band gap and total density of states. nih.gov | Sensitivity increases with increasing electric field. nih.gov |

| 0.003 | Evident changes in effective band gap and total density of states. nih.gov | Sensitivity increases with increasing electric field. nih.gov |

| 0.005 | Changes in structural parameters, not always monotonic. nih.govresearchgate.net | Sensitivity increases with increasing electric field. nih.gov |

| 0.007 | Changes in structural parameters, not always monotonic. nih.govresearchgate.net | Sensitivity increases with increasing electric field. nih.gov |

| 0.009 | Changes in structural parameters, not always monotonic. nih.govresearchgate.net | Sensitivity increases with increasing electric field. nih.gov |

Note: 1 a.u. = 5.14224 × 1011 V/m researchgate.net

Further research indicates that the reduction in particle size of energetic materials like metal styphnates can lead to increased reactivity and decreased thermal stability. rsc.org The thermal sensitivity, as determined by explosion temperature and flame sensitivity, increases with decreasing particle size. rsc.org This is attributed to the larger specific surface area and stronger surface bonding energy of ultrafine materials. rsc.org While this research pertains to metal styphnates in general, it provides insights into how particle morphology, a consequence of crystal habit, can influence the energetic performance of this compound.

| Property | Trend with Decreasing Particle Size |

| Reactivity | Increase |

| Thermal Stability | Decrease |

| Thermal Sensitivity | Increase |

| Flame Sensitivity | Increase |

| Specific Surface Area | Increase |

| Surface Bonding Energy | Increase |

| Activation Energy | Decrease |

Decomposition Mechanisms and Energetic Release Dynamics of Lead Styphnate

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of lead styphnate has been the subject of numerous studies aimed at understanding its reaction mechanisms and energy release characteristics. This process is complex and can involve multiple stages, influenced by factors such as crystal form (monohydrate or anhydrous), particle size, and heating rate. rsc.orgdtic.mil

Stages of Thermal Decomposition and Associated Activation Energies

Thermal decomposition of this compound typically occurs in distinct stages. For normal this compound, a low-temperature endotherm around 415 K (at a heating rate of 5 K/min) corresponds to the loss of water of crystallization, with a heat of reaction of 57 ± 8 J/g. dtic.mil Following dehydration, a strongly exothermic decomposition process occurs, associated with ignition. dtic.mil

Studies on this compound monohydrate have shown smooth decomposition between 195°C and 229°C (468 K and 502 K). rsc.org Self-heating becomes evident at 229°C, and above 235°C (508 K), decomposition unfailingly develops into explosion. rsc.org

Kinetic analysis of the thermal decomposition reveals varying activation energies depending on the specific stage and experimental conditions. For the decomposition of this compound monohydrate between 195°C and 229°C, an activation energy of 33 kcal/mole (approximately 138 kJ/mol) has been reported. rsc.org For large crystals of this compound monohydrate, an activation energy of 46.7 kcal/mole (approximately 195 kJ/mol) was observed for decomposition between 200°C and 228°C. rsc.org

For normal this compound (RD 1303M), the exothermic decomposition process has an apparent activation energy of 184 ± 11 kJ/mol and an Arrhenius pre-exponential factor (log₁₀ A) of 14.9 ± 0.5 s⁻¹. dtic.mil Basic this compound (RD 1346) exhibits a single large exothermic peak with an apparent activation energy of 203 ± 12 kJ/mol and a log₁₀ A of 17.7 ± 0.5 s⁻¹. dtic.mil The heat of reaction for the complete decomposition process is 1960 ± 70 J/g for normal this compound and 1170 ± 45 J/g for basic this compound. dtic.mil

The decomposition kinetics can be described by different models depending on the stage. The initial stages may involve nucleation and growth of reactive centers, while later stages might follow a unimolecular decay or other rate laws. rsc.orgrsc.org For normal this compound, line shape analysis of DSC traces suggests a first-order reaction (n = 1.0 ± 0.1), while basic this compound shows a reaction order of 1.2 ± 0.1. dtic.mil

Here is a summary of reported activation energies:

| This compound Form | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |

| Monohydrate (small crystals) | 195-229 | ~138 | rsc.org |

| Monohydrate (large crystals) | 200-228 | ~195 | rsc.org |

| Normal (RD 1303M) | Near ignition temp | 184 ± 11 | dtic.mil |

| Basic (RD 1346) | Near ignition temp | 203 ± 12 | dtic.mil |

Self-Heating Phenomena and Transition to Detonation

Self-heating is a critical phenomenon in the thermal decomposition of this compound, marking the transition from slow decomposition to rapid deflagration and potentially detonation. Self-heating becomes evident as the ambient temperature approaches the ignition temperature. rsc.org For finely divided crystals of this compound monohydrate, self-heating is observed at 229°C, leading to explosion above 235°C. rsc.org

The transition to detonation in primary explosives like this compound is a rapid process where a deflagration wave accelerates and transitions into a shock wave, initiating detonation in the bulk material or a less sensitive secondary explosive. nih.gov The sensitivity of this compound to heat is a key factor in its use as an initiator. chemeurope.com

Identification and Quantification of Gaseous Decomposition Products

The thermal decomposition of this compound yields a variety of gaseous products. Common decomposition products include carbon dioxide, carbon monoxide, water vapor, and oxides of nitrogen. sciencemadness.orgwinchester.com Lead oxides and soot particles are also formed as solid residues. sciencemadness.orgwinchester.com

While specific quantitative data on gaseous product yields for this compound decomposition under various conditions were not extensively detailed in the provided search results, the general understanding is that the decomposition involves the breakdown of the styphnate anion and reactions involving the lead cation. The release of a significant volume of hot gases contributes to the explosive effect.

Influence of External Fields on Decomposition

External fields, such as electric fields and radiation, can influence the decomposition kinetics and mechanisms of energetic materials like this compound by affecting their electronic structure and crystal lattice.

Electric Field Effects on Crystal Structure and Bond Fission

Studies using density functional theory have investigated the effects of external electric fields on the structure, decomposition mechanism, and stability of crystalline this compound. nih.govresearchgate.netresearchgate.net The influence of an external electric field on the crystal structure is anisotropic. nih.govresearchgate.net Electric fields have a stronger effect on the ionic Pb-O interactions compared to covalent bonds within the styphnate anion. nih.govresearchgate.net

Increasing the applied electric field can lead to changes in structural parameters, although these changes are not always monotonic, suggesting the possibility of a phase transition under an external electric field. nih.govresearchgate.net An applied field can also cause instabilities within the crystal. researchgate.net

Electric fields can significantly alter the electronic structure, affecting the band gap and total density of states. nih.govresearchgate.net The Franz-Keldysh effect contributes significantly to the reduction of the band gap under an electric field. nih.govresearchgate.net Importantly, the presence of an electric field can lead to different initial decomposition reactions compared to decomposition in the absence of a field. nih.govresearchgate.net Furthermore, the sensitivity of this compound increases with increasing electric field strength. nih.govresearchgate.net

Impact of Nuclear and Ultraviolet Radiation on Decomposition Kinetics

The effect of radiation on the decomposition of this compound has also been studied. This compound is considered exceptionally resistant to nuclear radiation compared to some other primary explosives. rsc.orgdtic.mil

Studies involving reactor irradiation (neutron and gamma radiation) have shown that it can enhance the subsequent thermal decomposition rate of this compound and significantly decrease the activation energy for at least part of the decomposition process. acs.orgdtic.mil The effect appears to be permanent, as results for irradiated material were unaffected by storage between irradiation and decomposition. dtic.mil It has been suggested that irradiation creates a large number of evenly distributed decomposition sites within the crystal, in contrast to the more localized sites (like cracks or grain boundaries) in unirradiated material. dtic.mil

Gamma irradiation alone, up to relatively high doses (e.g., 1.8 x 10⁸ r or 52 x 10⁶ roentgen), has been reported to have a negligible or no significant effect on the subsequent thermal decomposition or performance of this compound. dtic.milacs.orgdtic.milosti.gov This suggests that neutrons in reactor irradiation play a more significant role in inducing changes that affect subsequent thermal decomposition compared to gamma photons. dtic.mil

The effect of ultraviolet (UV) radiation on the decomposition kinetics of this compound was not as extensively detailed in the provided search results as nuclear radiation. However, one study mentioned that pre-irradiation with ultraviolet light did not affect the subsequent thermal decomposition of barium styphnate, a related compound. acs.orgajol.info While this doesn't directly address this compound, it suggests that UV sensitivity might vary among styphnate salts. Some energetic materials, like silver azide (B81097), are known to decompose under UV irradiation due to photochemical processes. rsc.org Further research would be needed to definitively characterize the impact of UV radiation on this compound decomposition kinetics.

Mechanistic Insights into Molecular Bond Cleavage within the Styphnate Anion

The decomposition of this compound, a primary explosive, is a complex process initiated by various stimuli such as heat, friction, shock, and electrostatic discharge sciencemadness.orgresearchgate.netwikipedia.orgrsc.org. Understanding the molecular bond cleavage within the styphnate anion is crucial for elucidating the energetic release dynamics of this compound.

Computational studies, particularly using density functional theory (DFT), have been employed to investigate the decomposition mechanism and stability of crystalline this compound researchgate.netresearchgate.net. These studies can provide insights into the changes in electronic structure and bond lengths under different conditions, including the influence of external electric fields researchgate.netresearchgate.net.

The styphnate anion itself is a 2,4,6-trinitrobenzene-1,3-bis(olate) structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups (deprotonated in the salt) and three nitro groups wikipedia.org. The lead cation is coordinated to oxygen and nitrogen atoms of the styphnate anion . Many of the Pb-O distances are short, suggesting some degree of covalency in these interactions wikipedia.org.

While the precise sequence of bond cleavage can be influenced by the initiation stimulus and the specific polymorph or hydrate (B1144303) of this compound, theoretical studies on energetic materials often consider the cleavage of N-NO2 bonds as a potential initial decomposition pathway in detonation initiation researchgate.net. However, surface effects and other factors can lead to the initiation of reactions through C-N and C-C bond breaking as well researchgate.net.

Bond dissociation energy (BDE) is a key parameter for understanding the strength of chemical bonds and predicting potential cleavage points during decomposition dntb.gov.uawikipedia.org. DFT calculations can be used to determine BDEs and identify weak points within the molecular structure, such as the Pb-O bonds . The variations in bond lengths and bond orders can correlate with external stimuli like electric fields, further influencing the decomposition pathway researchgate.netresearchgate.net.

Research indicates that this compound decomposes rapidly near its ignition temperature, following an autocatalytic rate law tandfonline.com. The kinetics can be influenced by the nucleation of reactive molecules and the growth of these nuclei tandfonline.com. The decomposition of normal this compound near its ignition temperature has been studied, with reported activation energies tandfonline.comdtic.mil. For basic this compound RD 1349, the rate-determining step in thermal decomposition follows Arrhenius kinetics with an activation energy of 197 kJ mol⁻¹ and a pre-exponential factor (log₁₀ A) of 17.9 s⁻¹ tandfonline.com. For normal this compound, an activation energy of 183.5 J/mole and a log₁₀ A of 14.86 s⁻¹ have been reported from studies near its ignition temperature dtic.mil.

The decomposition of this compound yields gaseous products such as carbon dioxide, carbon monoxide, and water vapor, along with solid residues like lead oxide and soot particles sciencemadness.org.

While specific detailed data tables on individual bond dissociation energies within the styphnate anion of this compound were not extensively found in the search results, the research highlights the importance of computational methods like DFT in determining these values and understanding their role in initiating decomposition researchgate.net. The influence of external factors, such as electric fields, on bond lengths and electronic structure further underscores the complexity of the molecular bond cleavage process researchgate.netresearchgate.net.

Research Findings on this compound Decomposition Kinetics

| This compound Type | Initiation Method | Temperature Range | Activation Energy (kJ/mol) | Pre-exponential Factor (log₁₀ A, s⁻¹) | Reaction Order | Reference |

| Basic this compound RD 1349 | Thermal | 521–525 K | 197 | 17.9 | Second Order | tandfonline.com |

| Normal this compound | Thermal | Near ignition temp | 183.5 J/mole (0.1835 kJ/mol) | 14.86 | First Order | dtic.mil |

Note: The activation energy for Normal this compound is given in J/mole in the source dtic.mil and converted to kJ/mol for consistency.

Sensitivity Phenomena and Initiation Studies of Lead Styphnate

Electrostatic Discharge (ESD) Sensitivity and Chargeability

Lead styphnate is particularly sensitive to the discharge of static electricity, and the dry material can be readily ignited by static discharges, including those from the human body. inpe.br Priming mixtures containing this compound are highly sensitive to electrostatic discharge. inpe.br The electrostatic hazard of granular explosives like this compound is characterized by ESD sensitivity and chargeability, which are influenced by various factors including the test method, sample form, temperature, and relative humidity. icm.edu.pl this compound is considered vulnerable to the accumulation and discharge of static charge under all conditions. researchgate.netresearchgate.net

Factors Influencing ESD Ignition Energy (e.g., Capacitance, Gap Length)

The ignition of a material by an electrostatic discharge depends on factors beyond just the energy of the discharge, though energy is considered a primary criterion. google.com The energy (E) of a spark discharge from a capacitor (C) charged to a voltage (V) can be calculated using the formula E = 0.5CV². icm.edu.plgoogle.com

Research has investigated the effects of various fundamental factors on the ignition energy of this compound. icm.edu.plresearchgate.net The test conditions, including the characteristics of the device, capacitance, resistance, and electrode gap, have a significant effect on electrostatic spark sensitivity. researchgate.net Specifically, the electrostatic spark sensitivity increases with an increase in the electrode gap. researchgate.net The electrode geometry, circuit storage capacitance, and series resistance are strong functions affecting the energy delivery rate to the spark gap, which influences the initiation of explosives by gaseous discharge. dtic.mil

Role of Particle Size and Morphology in ESD Susceptibility

Particle size and morphology play a vital role in the sensitivity of energetic materials, including this compound. bibliotekanauki.pl Studies have indicated that as the particle size decreases, the ESD sensitivity increases. purkh.com Particles with greater surface area tend to be less sensitive, but as the surface area to volume ratio increases, ESD sensitivity correspondingly increases. purkh.com The shape of the crystals can also influence susceptibility to static electricity, with longer and narrower crystals of this compound being more susceptible. inpe.br

Environmental Humidity and Temperature Effects on Electrostatic Hazards

Environmental factors such as humidity and temperature significantly influence the electrostatic hazards associated with energetic materials. The magnitude of resistivity of dielectric materials like explosives depends on factors including humidity and temperature. purkh.com Studies have investigated the effects of ambient temperature and humidity on the ignition energy of this compound, finding a linear correlation. researchgate.netpurkh.com The dual stress of temperature and humidity can have a synergistic aging effect on this compound during storage, potentially degrading its performance and affecting firing reliability. researchgate.netresearchgate.net

Research on the effect of temperature and relative humidity on the accumulation of electrostatic charges on fabrics and primary explosives, including this compound, has been conducted to understand hazardous potentials arising from friction and separation of surfaces. dtic.mil A minimum relative humidity is often specified for the safe handling of primary explosives to provide an adequate safety factor from an electrostatic perspective. dtic.mil

Mitigation Strategies for ESD Sensitivity (e.g., Conductive Additives, Microencapsulation)

Various strategies are employed to mitigate the ESD sensitivity of this compound and other primary explosives. Operations such as adding conductive materials, humidifying, and grounding are used to suppress the generation or accelerate the dissipation of electrostatic charges. researchgate.net

The incorporation of inert conducting materials can modify this compound by increasing its conductivity, thereby preventing electrostatic build-up. dtic.mil If a composition achieves a sufficient electrical leakage value, the ignition energy level of the this compound may not be reached, reducing the hazard from electrostatic ignition during processing and handling. dtic.mil Adding conductive materials, such as antistatic agents and carbon materials, is an effective strategy to improve intrinsic safety by inhibiting the accumulation of static charges. researchgate.net For instance, carbon materials can be used as conductive additives based on the electron delocalization effect. researchgate.net The addition of boron to priming compositions containing this compound has been found to decrease electrostatic sensitivity. inpe.br Substituting Trisal for this compound also decreased the mixture's sensitivity in one study. inpe.br

Microencapsulation techniques have also been explored to reduce the electrostatic discharge sensitivity of this compound particles. researchgate.netresearchgate.net Using materials like Viton A and nitrocellulose as coating agents in a solvent/non-solvent method has shown promise. researchgate.net Experimental results have indicated that coating with Viton A can improve performance, with the most desensitized particles obtained using a specific concentration of Viton A, leading to an increase in electrostatic discharge sensitivity (implying reduced sensitivity). researchgate.net

Mechanical Sensitivity: Friction and Impact Responses

This compound is sensitive to mechanical stimuli, including friction and impact. dergipark.org.trarmy.mil Its sensitivity to impact is approximately the same order as mercury fulminate (B1208216), while its friction sensitivity is about the same order as lead azide (B81097). inpe.br

Standardized Methodologies for Friction Sensitivity Determination

Sensitivity measurements for energetic materials are performed according to different protocols globally. d-nb.inforesearchgate.net Standardized methodologies exist to determine friction sensitivity. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction sensitivity tester is a widely used instrument for ranking the friction sensitivity of primary explosives. dtic.mil This apparatus measures friction sensitivity in terms of the force applied to the test material placed between a roughened porcelain plate and a porcelain peg. dtic.mil The BAM method involves placing the explosive material on a roughened porcelain plate with a porcelain peg on top, and calibrated forces are applied to the peg while an electric motor moves the plate. dtic.mil This method provides numerical results based on rubbing alone. dtic.mil

Other impact testing apparatus, such as the ball-drop impact tester, have been constructed and used to test the sensitivities of energetic materials, including this compound monohydrate. d-nb.inforesearchgate.netcdnsciencepub.com These methods involve dropping a free-falling steel ball onto an unconfined sample. d-nb.inforesearchgate.net Results from such testers are sometimes compared to those from the BAM drop hammer and friction tester. d-nb.inforesearchgate.net

Methodologies for Impact Sensitivity Assessment

Assessing the impact sensitivity of energetic materials like this compound is crucial for safe handling and application. The drop hammer test is a fundamental method for this assessment, involving dropping a weight from a specific height onto a sample to determine the energy required for initiation, such as ignition or detonation uni-muenchen.de. This method is valued for its simplicity and speed, requiring minimal equipment uni-muenchen.de. However, results can be affected by sample preparation, device alignment, and subjective interpretation, potentially leading to inconsistencies and impacting reproducibility uni-muenchen.de.

Another apparatus used for impact sensitivity testing is the ball drop impact tester, which involves a free-falling steel ball dropped onto an unconfined sample d-nb.infocdnsciencepub.com. This method is expected to yield more realistic results compared to the commonly used BAM method d-nb.info. The sensitivity data obtained from such tests can be evaluated using methods like probit analysis d-nb.infoiaea.org. Studies comparing the ball drop impact tester (BIT-132) with the BAM standard method for this compound and other energetic materials have shown that correlating results between the two methods can be challenging d-nb.info. Different test methods and evaluation protocols around the world can make comparisons of sensitivity values difficult d-nb.info.

Relationship between Crystal Properties and Mechanical Initiation Thresholds

The crystal properties of this compound significantly influence its sensitivity to mechanical initiation. This compound forms different crystal structures, including six-sided monohydrate crystals and small rectangular crystals wikipedia.orginpe.br. The form of the crystals, such as elongated needle crystals or tabular rectangular parallelopipeds, can impact its handling characteristics and sensitivity google.com.

Research indicates a relationship between crystal density and sensitivity to mechanical stimuli like impact and friction dtic.mil. For some primary explosives, impact sensitivity and autoignition temperature values tend to increase as crystal density increases, while friction sensitivity values appear to decrease with increasing crystal density dtic.mil. This inverse relationship between friction and impact sensitivity with crystal density may suggest different initiation mechanisms are at play dtic.mil. Factors such as lattice structure, deformability, and plastic flow may also be important for friction sensitivity, with hardness appearing to be a primary determinant for initiating explosives dtic.mil.

Specifically for this compound, the length and narrowness of its crystals can influence its susceptibility to static electricity; longer and narrower crystals are particularly sensitive wikipedia.orgchemeurope.cominpe.br. Different crystalline forms, such as yellow to tan-yellow orthorhombic crystals in the form of tabular rectangular parallelopipeds, have been noted to exhibit more desirable sensitivity to frictional impact and higher apparent density compared to previously known varieties of basic this compound google.com.

Deflagration-to-Detonation Transition (DDT) Characteristics

Deflagration-to-Detonation Transition (DDT) is a phenomenon where a slower, subsonic combustion (deflagration) accelerates and transitions into a much faster, supersonic combustion (detonation) barc.gov.ingexcon.com. This transition can occur when deflagration becomes sufficiently strong, often observed in highly reactive mixtures gexcon.com. While the provided search results discuss DDT in general terms and in the context of other energetic materials and mixtures like hydrogen-air barc.gov.ingexcon.commdpi.com, direct detailed information specifically on the DDT characteristics of this compound in isolation is limited in the provided snippets.

However, this compound is described as having a rapid deflagration-to-detonation transition, making it critical in initiating secondary explosives . Some studies on new potential primary explosives mention having a short deflagration-to-detonation transition distance, comparing their sensitivity to industrial primary explosives like this compound lukasiewicz.gov.pl. This implies that this compound is known for this characteristic, contributing to its effectiveness as an initiating explosive.

Electronic Structure Correlations with Initiation Sensitivity and Performance

The electronic structure of energetic materials can be correlated with their sensitivity to initiation stimuli, such as electrostatic discharge researchgate.netpurkh.com. Studies investigating the electronic structures of various primary explosives, including this compound, using density functional theory have revealed relationships between their electrostatic spark sensitivities and properties like electrostatic potentials and energy gaps researchgate.net. Highly sensitive primary explosives tend to exhibit large cell electrostatic potentials per unit volume and small energy gaps researchgate.net.

Research on the effects of external electric fields on the structure, decomposition mechanism, and stability of crystalline this compound using density functional theory indicates that the influence of an external electric field on the crystal structure is anisotropic researchgate.netresearchgate.net. The electric field can affect the distances of Pb-O ionic interactions more strongly than covalent interactions researchgate.net. Increasing the electric field can make this compound more sensitive researchgate.net. The applied field across the crystal can develop instabilities, and the Franz-Keldysh effect has a larger influence on the band gap than the structural changes induced by the external electric field researchgate.netresearchgate.net. Furthermore, this compound can undergo a phase transition upon the application of an external electric field, and its initial decomposition reactions can differ in the presence and absence of an electric field researchgate.net.

Correlations between the spark sensitivity of explosives and their molecular electronic properties have been established researchgate.net.

Computational and Theoretical Chemistry of Lead Styphnate

Data-Driven Approaches and Materials Genome Initiatives in Energetic Materials Science

Multivariate Statistical Analysis for Formulation Optimization

Multivariate statistical analysis, particularly through the use of Design of Experiments (DoE) and Response Surface Methodology (RSM), is a powerful approach for optimizing the formulation of chemical compounds like lead styphnate. epa.govnih.gov These methods explore the relationships between several explanatory variables (factors) and one or more response variables. wikipedia.org The primary goal is to use a sequence of designed experiments to efficiently map the relationship between process inputs and product outputs, thereby identifying the optimal conditions to achieve desired properties. reliasoft.com

In the context of this compound synthesis, several process factors can be systematically varied to understand their impact on the final product's critical quality attributes.

Key Process Factors (Inputs):

Reactant Concentrations: The molar ratios of lead salts (e.g., lead nitrate) and styphnic acid precursors.

Temperature: The temperature at which the precipitation reaction occurs.

pH: The acidity or alkalinity of the reaction medium.

Addition Rate: The rate at which reactants are added, influencing crystal growth.

Stirring Speed: Agitation rate, which affects mixing and crystal formation.

Critical Quality Attributes (Responses):

Crystal Size/Morphology: Directly impacts sensitivity and handling characteristics.

Yield: The efficiency of the chemical synthesis.

Purity: The absence of unreacted precursors or byproducts.

Sensitivity: Measures of impact, friction, and electrostatic discharge (ESD) sensitivity.

Thermal Stability: The temperature at which decomposition begins.

Response Surface Methodology uses the data from a designed experiment to fit a mathematical model, often a second-degree polynomial, to describe the process. wikipedia.org This model can then be visualized as a "response surface," which graphically illustrates the relationship between the factors and the response. By analyzing this surface, researchers can identify factor settings that maximize or minimize a response or achieve a specific target value, thereby optimizing the formulation for desired performance and safety characteristics. theopeneducator.comresearchgate.net

For instance, a Central Composite Design (CCD), a common RSM design, could be employed to investigate the non-linear relationships between factors like temperature and pH and responses such as crystal size and impact sensitivity. researchgate.net The resulting model would not only predict the outcome for any given combination of factors but also reveal interactions between them—for example, how the effect of temperature on crystal size might change at different pH levels.

Illustrative Data Table for a Hypothetical 2-Factor Central Composite Design

Bayesian Inference Modeling for Predictive Performance

While multivariate analysis is excellent for optimization, predicting the performance of an energetic material and quantifying the confidence in that prediction is a separate challenge critical for safety and reliability. Bayesian inference is a statistical method that provides a powerful framework for this task, particularly in fields where experimental data is costly or risky to obtain. aip.orgmdpi.com This approach combines prior knowledge about a system with new experimental data to produce an updated, more informed probabilistic understanding of material properties.

For energetic materials, Bayesian methods can be used to build predictive models that link fundamental material characteristics to performance metrics like sensitivity or detonation velocity. nih.gov A key advantage of the Bayesian approach is its inherent ability to perform uncertainty quantification (UQ). aip.org Instead of providing a single-point estimate for a performance metric (e.g., "the detonation velocity is 5200 m/s"), a Bayesian model yields a full probability distribution (e.g., "there is a 95% probability that the detonation velocity is between 5150 and 5250 m/s"). This is crucial for assessing the reliability and safety of energetic materials. researchgate.net

In the context of this compound, a Bayesian model could be developed to predict its sensitivity to electrostatic discharge.

Model Inputs (Predictors):

Computational Descriptors: Properties derived from quantum chemical calculations (e.g., bond dissociation energies, molecular electrostatic potential).

Material Properties: Crystal density, polymorphic form, particle size distribution.

Environmental Factors: Ambient humidity, temperature.

Model Output (Probabilistic Prediction):

Spark Sensitivity: A probability distribution for the energy required for a 50% chance of initiation (E50).

The process involves defining a "prior" probability distribution for the model parameters based on existing knowledge or theoretical understanding. As experimental data from spark sensitivity tests are incorporated, Bayes' theorem is used to update this prior into a "posterior" distribution. This posterior distribution represents the updated state of knowledge and can be used to make predictions with quantified uncertainty. This methodology has been successfully applied to refine models for secondary high explosives, where it helps quantify how uncertainties in material models affect the simulation of coupled experiments. aip.orglifeboat.com The application of such techniques to primary explosives like this compound would represent a significant step forward in predictive safety assessment.

Illustrative Data Table for Hypothetical Bayesian Model Predictions

Advanced Analytical Methods for Lead Styphnate Characterization and Quality Control

Spectroscopic and Vibrational Techniques

Spectroscopic and vibrational techniques are powerful tools for identifying functional groups, determining molecular structure, and investigating the interactions of lead styphnate with other materials.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is widely employed for the qualitative analysis of this compound, providing a spectral fingerprint that confirms the presence of characteristic functional groups such as nitro (NO₂) and hydroxyl (OH) stretching vibrations, as well as aromatic ring modes associated with the styphnate anion. FTIR can effectively distinguish between different forms of this compound, such as normal and basic this compound, based on variations in their vibrational spectra. dtic.mil This technique is also valuable for monitoring chemical changes, such as those occurring during thermal events or interactions with other components in a mixture, by tracking shifts or changes in the intensity of specific absorption bands. FTIR analysis has been used in the study of wastewater containing this compound to assess removal efficiency and identify potential by-products. researchgate.net Sample preparation for FTIR analysis of explosive materials like this compound often involves the potassium bromide (KBr) pellet technique, which requires careful handling due to the sensitivity of the material. dtic.mil

Raman Spectroscopy for Interfacial and Structural Fingerprinting

Raman spectroscopy complements FTIR by providing information about molecular vibrations that are Raman-active, often offering insights into the molecular backbone and lattice structure. It is a valuable technique for structural fingerprinting and identifying the constituents within explosive compositions containing this compound. dtic.milrsc.orgrsc.org Raman spectroscopy can also be used to detect interfacial chemical reactions when this compound is combined with other materials, such as polymer binders in composite explosives. This is particularly relevant for understanding the long-term stability and compatibility of formulations. While conventional Raman spectroscopy using focused laser beams can pose a safety risk for sensitive explosives like this compound due to potential localized heating and ignition, techniques like Spatially Offset Raman Spectroscopy (SORS) are being explored to mitigate this risk by reducing the power density at the sample surface. atselektronik.com.tr Raman spectra have been used to characterize graphene nanoplatelet-lead styphnate composites. rsc.org

Thermal Analysis Spectrum

Thermal analysis techniques are indispensable for evaluating the thermal stability, decomposition pathways, and energy release characteristics of energetic materials like this compound. These methods provide crucial data for assessing the safety and performance of the compound under varying temperature conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Release

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is essential for identifying thermal transitions such as melting, crystallization, and decomposition, as well as quantifying the associated energy changes (endothermic or exothermic). rsc.orgdtic.mildtic.milresearchgate.netresearchgate.netlwinst.comresearchgate.netktu.lt For normal this compound, non-isothermal DSC thermograms typically show a low-temperature endotherm corresponding to the loss of water from the crystal lattice, followed by a strong exothermic peak associated with the ignition and decomposition of the material. dtic.mildtic.mil Basic this compound, in contrast, may exhibit a single large exothermic decomposition peak. dtic.mildtic.mil DSC allows for the determination of critical parameters such as the onset temperature of decomposition, peak temperature, and the heat of reaction. dtic.mildtic.mil These parameters are vital for assessing the thermal sensitivity and energy release potential of this compound. Studies using DSC have also investigated the effect of particle size on the thermal decomposition behavior, indicating that smaller particle sizes can lead to decreased thermal stability and changes in decomposition kinetics. researchgate.netrsc.org DSC experiments are typically conducted in an inert atmosphere using appropriate sample pans. dtic.mil

Here is a table summarizing typical DSC data for normal and basic this compound based on research findings:

| Property | Normal this compound (RD 1303M) | Basic this compound (RD 1346) | Heating Rate | Atmosphere | Reference |

| Low-Temperature Endotherm | ~415 K (~142 °C) | Not observed | 5 K/min | Nitrogen | dtic.mildtic.mil |

| Heat of Endotherm | 67 ± 8 J/g | - | 5 K/min | Nitrogen | dtic.mildtic.mil |

| Exothermic Decomposition Peak | Strong | Large | 5 K/min | Nitrogen | dtic.mildtic.mil |

| Heat of Exotherm | 1960 ± 70 J/g | 1170 ± 45 J/g | 5 K/min | Nitrogen | dtic.mildtic.mil |

| Apparent Activation Energy | 184 ± 11 kJ/mole | 203 ± 12 kJ/mole | - | Nitrogen | dtic.mildtic.mil |

| Arrhenius Pre-exponential (log₁₀ A, s⁻¹) | 14.9 ± 0.5 | 17.7 ± 0.5 | - | Nitrogen | dtic.mildtic.mil |

| Reaction Order | 1.0 ± 0.1 | 1.2 ± 0.1 | - | Nitrogen | dtic.mildtic.mil |

| Ignition Temperature (T of I) at 5 K/min | 518 K (slow decomposition) to 542 K (rapid decomposition onset) | 505 K to 525 K | 5 K/min | Nitrogen | dtic.mildtic.mil |

Dynamic Pressure Measuring Thermal Analysis (DPTA) for Decomposition Kinetics

Dynamic Pressure Measuring Thermal Analysis (DPTA), also referred to in some contexts as dynamic vacuum stability test (DVST), is a technique used to investigate the initial stages of thermal decomposition, particularly in lower temperature ranges. lwinst.comresearchgate.netrsc.org DPTA measures the pressure of gases evolved as a sample is heated, providing insights into the decomposition kinetics and the amount of decomposition gases produced. researchgate.netrsc.org This method is considered effective for energetic materials and can be used to study the influence of factors like particle size on decomposition behavior and reaction rate constants. researchgate.netlwinst.comresearchgate.netrsc.org The principle behind DPTA involves heating the sample in a closed system and monitoring the pressure increase due to gaseous decomposition products, offering a different perspective compared to DSC which typically operates in an open system allowing gases to escape. rsc.org DPTA, alongside DSC and TGA, contributes to a comprehensive understanding of the thermal decomposition process of this compound, which is essential for evaluating its stability and predicting its behavior under various thermal stresses. lwinst.comresearchgate.net

Chromatographic and Electrochemical Separations for Compositional Analysis

This section will cover techniques used to separate and analyze the components of this compound, including the organic styphnate anion and potential impurities or byproducts, as well as the lead content.